molecular formula C23H26N4O5 B603256 N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676072-69-7

N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B603256
CAS No.: 1676072-69-7
M. Wt: 438.5g/mol
InChI Key: FJNPJSHQRATPME-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that combines quinoxaline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline and pyridine derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoxaline and pyridine compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce hydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with molecular targets and pathways. The quinoxaline and pyridine moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2,3-diones and hydroquinoxalines.

    Pyridine Derivatives: Compounds with similar pyridine structures, such as pyridine-2,3-diones and hydroquinolines.

Uniqueness

N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of quinoxaline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

1676072-69-7

Molecular Formula

C23H26N4O5

Molecular Weight

438.5g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H26N4O5/c1-14-12-15(2)27(13-16-6-5-11-32-16)22(30)19(14)20(28)24-9-10-26-18-8-4-3-7-17(18)25-21(29)23(26)31/h3-4,7-8,12,16H,5-6,9-11,13H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

FJNPJSHQRATPME-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)C

Origin of Product

United States

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